molecular formula C7H14F2 B1618074 1,7-Difluoroheptane CAS No. 693-46-9

1,7-Difluoroheptane

Cat. No.: B1618074
CAS No.: 693-46-9
M. Wt: 136.18 g/mol
InChI Key: ZWXJTBZOZHXIAY-UHFFFAOYSA-N
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Description

1,7-Difluoroheptane is an organic compound with the chemical formula C₇H₁₄F₂. It is a colorless liquid with an odor similar to alkanes . This compound is used in chemical laboratories as a solvent and reaction medium. It also serves as an intermediate in organic synthesis for the production of other organic compounds .

Preparation Methods

1,7-Difluoroheptane can be synthesized through several methods. One common method involves the reaction of 1,7-heptanediol with hydrofluoric acid . This reaction must be carried out at an appropriate temperature and pressure to ensure high yield and selectivity . Another method involves the reaction of heptane with fluorinating reagents or fluorine compounds . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring safety and efficiency.

Chemical Reactions Analysis

1,7-Difluoroheptane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: Although specific details on oxidation and reduction reactions are limited, it is likely that this compound can undergo these reactions under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include hydrofluoric acid for fluorination and other nucleophiles for substitution reactions.

Scientific Research Applications

1,7-Difluoroheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-difluoroheptane involves its interaction with various molecular targets and pathways. As a solvent and reaction medium, it facilitates chemical reactions by dissolving reactants and providing an appropriate environment for the reactions to occur. The specific molecular targets and pathways depend on the particular application and reaction conditions .

Comparison with Similar Compounds

1,7-Difluoroheptane can be compared with other difluoroalkanes, such as:

These compounds share similarities in their chemical properties and applications but differ in their specific uses and molecular structures.

Properties

IUPAC Name

1,7-difluoroheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2/c8-6-4-2-1-3-5-7-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXJTBZOZHXIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCF)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219354
Record name Heptane, 1,7-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693-46-9
Record name Heptane, 1,7-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 1,7-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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